molecular formula C10H12N2O B8617477 3-Cyano-2-ethoxy-4,6-dimethylpyridine

3-Cyano-2-ethoxy-4,6-dimethylpyridine

Cat. No. B8617477
M. Wt: 176.21 g/mol
InChI Key: ZVGDDDSTMGXKIZ-UHFFFAOYSA-N
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Patent
US04631081

Procedure details

3-Cyano-2-ethoxy-4,6-dimethylpyridine was prepared by reacting 3-cyano-4,6-dimethylpyrid-2-one with triethyloxonium tetrafluoroborate in dichloromethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](=[O:11])[NH:5][C:6]([CH3:10])=[CH:7][C:8]=1[CH3:9])#[N:2].F[B-](F)(F)F.[CH2:17]([O+](CC)CC)[CH3:18]>ClCCl>[C:1]([C:3]1[C:4]([O:11][CH2:17][CH3:18])=[N:5][C:6]([CH3:10])=[CH:7][C:8]=1[CH3:9])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C(NC(=CC1C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=NC(=CC1C)C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.